molecular formula C15H27NO4 B8095724 N-Boc-N-methyl-3-cyclohexanyl-L-alanine

N-Boc-N-methyl-3-cyclohexanyl-L-alanine

Cat. No.: B8095724
M. Wt: 285.38 g/mol
InChI Key: AFDTWSLGUIJFTE-LBPRGKRZSA-N
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Description

N-Boc-N-methyl-3-cyclohexanyl-L-alanine: is a synthetic amino acid derivative characterized by its unique structural features, including a cyclohexane ring and a tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The process may include steps such as alkylation, protection, and deprotection reactions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity, often using advanced techniques like continuous flow chemistry.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions are used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide, chromium(VI) compounds, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: N-Boc-N-methyl-3-cyclohexanyl-L-alanine is used in the synthesis of complex organic molecules and as a building block in peptide chemistry. Biology: It serves as a tool in studying protein interactions and enzyme mechanisms. Medicine: The compound is explored for its potential therapeutic applications, including drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components.

Comparison with Similar Compounds

  • N-Boc-L-alanine

  • N-Methyl-L-alanine

  • 3-Cyclohexanyl-L-alanine

This detailed overview highlights the significance of N-Boc-N-methyl-3-cyclohexanyl-L-alanine in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Biological Activity

N-Boc-N-methyl-3-cyclohexanyl-L-alanine is a synthetic derivative of the amino acid L-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent. This compound has garnered attention for its unique structural features, which influence its biological activity, including antimicrobial properties and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₇NO₄
  • Molecular Weight : Approximately 285.38 g/mol
  • Physical State : Solid
  • Melting Point : 47 to 49 °C

The cyclohexyl group contributes to the compound's hydrophobic characteristics, enhancing its interaction with biological membranes and proteins. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating further functionalization of the amino group.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for further research in medicinal chemistry. Compounds with similar structural features have demonstrated varying degrees of effectiveness against bacterial strains. For instance, studies on related compounds have shown that modifications to the cyclohexyl moiety can significantly alter their inhibitory concentrations (IC50) against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivityIC50 (μM)
This compoundModerateTBD
N-Boc-N-methyl-L-alanineLow>1000
N-Boc-N-phenyl-L-alanineHigh50

Binding Studies

Interaction studies involving this compound focus on its binding capabilities with various biomolecules. The presence of the cyclohexyl group is believed to enhance hydrophobic interactions, which are critical for binding affinity in biological systems. Research indicates that modifications at specific positions on the amino acid backbone can lead to improved binding characteristics and biological activity .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of alanine, including this compound. The results indicated that while some derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, others showed limited activity .
  • Synthesis and Functionalization : The synthesis of this compound was reported to involve multi-step processes that allow for selective deprotection of the Boc group. This characteristic enables the introduction of other functional groups, potentially enhancing its biological profile .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of amino acid derivatives. For example, the replacement of certain groups in similar compounds has been shown to either improve or diminish their antimicrobial properties significantly .

Moreover, research has focused on understanding how variations in hydrophobicity and steric hindrance affect the compound's interaction with target biomolecules. These findings suggest that this compound could be optimized for better efficacy through strategic modifications .

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDTWSLGUIJFTE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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